molecular formula C7H6F2O B1294206 2,4-Difluorobenzyl alcohol CAS No. 56456-47-4

2,4-Difluorobenzyl alcohol

Cat. No. B1294206
CAS RN: 56456-47-4
M. Wt: 144.12 g/mol
InChI Key: NIJZBWHOHNWJBX-UHFFFAOYSA-N
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Description

2,4-Difluorobenzyl alcohol is a chemical compound that is part of the benzyl alcohol family, with the presence of two fluorine atoms at the 2 and 4 positions of the benzyl ring. This structure is likely to influence its physical and chemical properties, as well as its reactivity and potential applications in various fields such as organic synthesis and pharmaceuticals.

Synthesis Analysis

The synthesis of related benzyl alcohol derivatives can involve the introduction of protecting groups to preserve the alcohol functionality during complex synthetic procedures. For instance, the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group is a novel protecting group for alcohols that can be introduced using a benzyl bromide precursor and removed under specific desilylation conditions . Although this paper does not directly discuss 2,4-difluorobenzyl alcohol, the methodology could potentially be adapted for its synthesis, considering the similarities in chemical structure.

Molecular Structure Analysis

The molecular structure of benzyl alcohol derivatives, including those with fluorine substituents, can be studied using techniques such as Fourier transform microwave spectroscopy. For example, the rotational spectrum of 2,5-difluorobenzyl alcohol has been measured, revealing that the hydroxyl group is gauche with respect to the benzene ring and forms a hydrogen bridge with the fluorine atom in the ortho position . This information provides insight into the conformational preferences of fluorinated benzyl alcohols, which could be extrapolated to 2,4-difluorobenzyl alcohol.

Chemical Reactions Analysis

The introduction of fluorine atoms into the benzyl alcohol framework can significantly alter its reactivity. Fluorine substituents can affect the stability of protecting groups and the overall reactivity of the molecule. For instance, the presence of a fluorine atom can provide stability against oxidizing conditions, which is beneficial when certain protecting groups need to be selectively removed without affecting others . This characteristic might also be relevant for 2,4-difluorobenzyl alcohol, potentially influencing its behavior in various chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,4-difluorobenzyl alcohol would be influenced by the presence of fluorine atoms. These atoms are highly electronegative, which could affect the compound's boiling point, solubility, and hydrogen bonding capability. The specific rotational spectrum data for a related compound, 2,5-difluorobenzyl alcohol, indicates that the hydroxyl group's orientation is affected by the fluorine substituents, which could have implications for the physical properties of 2,4-difluorobenzyl alcohol as well . However, without direct experimental data on 2,4-difluorobenzyl alcohol, these properties are speculative and would need to be confirmed through empirical research.

Scientific Research Applications

Vibrational Analysis

2,4-Difluorobenzyl alcohol (DFBA) has been the subject of vibrational analysis using both FTIR and FT-Raman spectroscopy. This analysis provided insights into the molecule's potential constants and the potential energy distribution, leading to a better understanding of its physical properties (Prabhakaran & Jaffar, 2017).

Rotational Spectrum Study

The rotational spectrum of derivatives of DFBA, such as 2,5-difluorobenzyl alcohol, has been examined using Fourier transform microwave spectroscopy. This research helped in understanding the molecular structure and interactions, particularly focusing on the hydroxyl group and its orientation related to other atoms in the molecule (Evangelisti, Favero, & Caminati, 2010).

Photocatalytic Oxidation Studies

Studies have investigated the photocatalytic oxidation of benzyl alcohol and its derivatives, including DFBA, under specific conditions. This research contributes to the understanding of photocatalytic processes and the role of DFBA in these reactions (Higashimoto et al., 2009).

Safety And Hazards

While specific safety and hazard information for 2,4-Difluorobenzyl alcohol is not available, it’s generally recommended to ensure adequate ventilation, avoid contact with skin, eyes, or clothing, and avoid ingestion and inhalation when handling similar chemical compounds .

properties

IUPAC Name

(2,4-difluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2O/c8-6-2-1-5(4-10)7(9)3-6/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIJZBWHOHNWJBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70205005
Record name 2,4-Difluorobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70205005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Difluorobenzyl alcohol

CAS RN

56456-47-4
Record name 2,4-Difluorobenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56456-47-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Difluorobenzyl alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056456474
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Difluorobenzyl alcohol
Source EPA DSSTox
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Record name 2,4-difluorobenzyl alcohol
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Record name 2,4-DIFLUOROBENZYL ALCOHOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
JK Rubach, BV Plapp - Biochemistry, 2002 - ACS Publications
The relationship between substrate mobility and catalysis was studied with wild-type and Phe93Ala (F93A) horse liver alcohol dehydrogenase (ADH). Wild-type ADH binds 2,3,4,5,6-…
Number of citations: 27 pubs.acs.org
LA LeBrun, DH Park, S Ramaswamy, BV Plapp - Biochemistry, 2004 - ACS Publications
Histidine-51 in horse liver alcohol dehydrogenase (ADH) is part of a hydrogen-bonded system that appears to facilitate deprotonation of the hydroxyl group of water or alcohol ligated to …
Number of citations: 56 pubs.acs.org
NM Nad', TV Talalaeva, GV Kazennikova… - Bulletin of the Academy …, 1959 - Springer
A procedure was developed for the condensation of 2,4-difluorophenyllithium with difluoroacetic and chlorodifluoroacetic acids at low temperature with formation of acetophenones …
Number of citations: 3 link.springer.com
XJ Gu, W Jiang - Journal of pharmaceutical sciences, 1995 - Wiley Online Library
Detailed Fourier transform Raman spectra of fluconazole have been recorded and the main spectral features of fluconazole have been assigned to its vibrational modes. Two different …
Number of citations: 68 onlinelibrary.wiley.com
BV Plapp, R Subramanian - Archives of biochemistry and biophysics, 2021 - Elsevier
Enzymes typically have high specificity for their substrates, but the structures of substrates and products differ, and multiple modes of binding are observed. In this study, high resolution …
Number of citations: 6 www.sciencedirect.com
W Issa, HJ Tochon-Danguy, J Lambert… - Nuclear medicine and …, 2004 - Elsevier
This study describes the synthesis, radiolabelling and biological evaluation of 5-(2,4-difluoro-5-[ 18 F]fluoromethyl-phenyl)-2-hydroxymethyl-tetrahydrofuran-3-ol, 13. Radiolabelling was …
Number of citations: 14 www.sciencedirect.com
CH Kwon, KY Moon, N Baturay… - Journal of medicinal …, 1991 - ACS Publications
Benzyl phosphoramide mustard (3), 2, 4-difluorobenzyl phosphoramide mustard (4), and methyl phosphoramide mustard (5) were examined as lipophilic, chemicallystable prodrugs of …
Number of citations: 17 pubs.acs.org
A Majcherczyk, C Johannes, A Hüttermann - Applied microbiology and …, 1999 - Springer
Oxidation of aromatic alcohols, such as non-phenolic lignin model compounds, by oxidised species of 2,2′-azino-bis-(3-ethylbenzothiazoline-6-sulphonic acid) (ABTS) has been …
Number of citations: 174 link.springer.com
FG Vogt, L Wu, MA Olsen, WM Clark - Journal of Molecular Structure, 2010 - Elsevier
An unusual electrocyclized photo-degradation product of an EP 1 antagonist drug candidate, 6-(2-(5-chloro-2-(2,4-difluorobenyzloxy) phenyl) cyclopent-1-enyl) picolinic acid, is …
Number of citations: 7 www.sciencedirect.com
SV Lonikar, N Rungsimuntakul… - Journal of Polymer …, 1990 - Wiley Online Library
Several masked isocyanates were prepared with variations in both the type of isocyanate and masking group. They were characterized by elemental analysis and NMR spectroscopy, …
Number of citations: 19 onlinelibrary.wiley.com

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